molecular formula C15H15N3OS B444558 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile CAS No. 340740-74-1

4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile

Cat. No.: B444558
CAS No.: 340740-74-1
M. Wt: 285.4g/mol
InChI Key: QOOTUDDHUBMRLN-UHFFFAOYSA-N
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Description

4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a benzonitrile group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound in the presence of a base such as sodium hydride.

    Benzonitrile Introduction: The final step involves the nucleophilic substitution reaction where the thioether-pyrimidine intermediate reacts with a benzonitrile derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group on the pyrimidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzonitrile
  • 4-(((4-Hydroxy-6-ethylpyrimidin-2-yl)thio)methyl)benzonitrile
  • 4-(((4-Hydroxy-6-butylpyrimidin-2-yl)thio)methyl)benzonitrile

Uniqueness

4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its specific propyl substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl substitutions.

Properties

IUPAC Name

4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-3-13-8-14(19)18-15(17-13)20-10-12-6-4-11(9-16)5-7-12/h4-8H,2-3,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOTUDDHUBMRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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